BRD9185

Antimalarial drug discovery In vivo efficacy PfDHODH

BRD9185 (compound is a synthetic small-molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) belonging to the azetidine-2-carbonitrile structural class. It was developed via diversity-oriented synthesis and structure–activity relationship optimization from the parent hit BRD7539.

Molecular Formula C23H21F6N3O2
Molecular Weight 485.4304
CAS No. 2057420-29-6
Cat. No. B606359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9185
CAS2057420-29-6
SynonymsBRD9185;  BRD-9185;  BRD 9185.
Molecular FormulaC23H21F6N3O2
Molecular Weight485.4304
Structural Identifiers
SMILESO=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N
InChIInChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1
InChIKeyFYPZBZFXJUJJRA-AQNXPRMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD9185 (CAS 2057420-29-6): A Structurally Novel Azetidine-2-Carbonitrile PfDHODH Inhibitor with Curative In Vivo Antimalarial Efficacy


BRD9185 (compound 27) is a synthetic small-molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) belonging to the azetidine-2-carbonitrile structural class [1]. It was developed via diversity-oriented synthesis and structure–activity relationship optimization from the parent hit BRD7539 [1]. BRD9185 demonstrates potent in vitro activity against multidrug-resistant blood-stage P. falciparum (Dd2 strain, EC50 = 0.016 μM) and achieves sterile cure in a P. berghei mouse model after only three oral doses [1]. It represents a new structural class of PfDHODH inhibitors, distinct from the triazolopyrimidine series exemplified by the clinical candidate DSM265 [1][2].

Why Generic PfDHODH Inhibitor Interchange Is Not Feasible: BRD9185 and the Critical Role of Scaffold-Specific Species Selectivity and In Vivo Exposure


PfDHODH inhibitors are not interchangeable due to profound differences in species orthologue selectivity, pharmacokinetic profiles, and in vivo efficacy that arise from distinct chemical scaffolds. The triazolopyrimidine class (e.g., DSM265, DSM421) lacks efficacy in the standard P. berghei rodent model because of poor binding to P. berghei DHODH [1][2], whereas BRD9185 achieves sterile cure in this same model [1]. Furthermore, the azetidine-2-carbonitrile scaffold of BRD9185 exhibits a mouse half-life of 15 h and low clearance (0.40 mL/min/kg) [1], in marked contrast to the 2–4 h mouse half-life reported for the triazolopyrimidine DSM265 [3]. A user requiring in vivo proof-of-concept in rodent malaria models or a distinct chemical series for combination screening would find substitution with a triazolopyrimidine scientifically inadequate. The quantitative evidence below formalizes these differentiation points.

BRD9185 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Leading PfDHODH Inhibitors


Sterile In Vivo Cure in P. berghei Model: BRD9185 Achieves Curative Efficacy Where Triazolopyrimidine PfDHODH Inhibitors (DSM265) Fail

BRD9185 (compound 27) achieved a sterile cure—defined as no detectable parasites after 30 days—in a P. berghei blood-stage mouse model following only three oral doses at 66.6 mg/kg [1]. In direct contrast, the triazolopyrimidine PfDHODH inhibitor DSM265 and its chemical series are explicitly reported to be not effective in the P. berghei model due to poor binding to the P. berghei DHODH (PbDHODH) enzyme [1][2]. This differential represents a qualitative, go/no-go difference in in vivo efficacy for one of the most widely used rodent malaria models.

Antimalarial drug discovery In vivo efficacy PfDHODH P. berghei mouse model Sterile cure

Mouse Pharmacokinetic Half-Life Advantage: BRD9185 (t1/2 = 15 h) vs. DSM265 (t1/2 = 2–4 h) in Rodent Models

In mouse pharmacokinetic studies, BRD9185 (PO 5 mg/kg; IV 1 mg/kg) exhibited a terminal half-life (t1/2) of 15.2 h [1]. By contrast, the triazolopyrimidine PfDHODH inhibitor DSM265 has a reported mouse terminal elimination half-life of only 2–4 h across a dose range of 0.5–75 mg/kg oral [2]. This represents an approximately 4- to 7.5-fold longer half-life for BRD9185 in mice, conferring sustained in vivo exposure that supports the three-dose curative regimen.

Pharmacokinetics Half-life Mouse PK PfDHODH inhibitor Oral bioavailability

Parasite vs. Host Enzyme Selectivity: BRD9185 PfDHODH IC50 = 0.012 μM vs. Human DHODH IC50 > 50 μM (>4,000-fold Selectivity Window)

In biochemical enzyme inhibition assays against recombinant enzymes, BRD9185 inhibited P. falciparum DHODH with an IC50 of 0.012 μM while showing no significant inhibition of human DHODH at concentrations up to 50 μM (IC50 > 50 μM), yielding a selectivity ratio of >4,000-fold [1][2]. The parent compound BRD7539 showed a similar selectivity profile (PfDHODH IC50 = 0.033 μM; HsDHODH IC50 > 50 μM; >1,500-fold) [1], confirming this is a class-level property of the azetidine-2-carbonitrile scaffold. By comparison, the human DHODH inhibitor brequinar has an IC50 of 5.2 nM against human DHODH , illustrating that PfDHODH-selective inhibition is not universal among DHODH inhibitors.

Selectivity PfDHODH Human DHODH Orthologue selectivity Therapeutic window

Structural Scaffold Differentiation: BRD9185 Azetidine-2-Carbonitrile Core vs. Triazolopyrimidine PfDHODH Inhibitors—Implications for Resistance Profiling and IP Landscape

BRD9185 is built upon an azetidine-2-carbonitrile core with three contiguous stereocenters (2S,3S,4S), representing a chemical scaffold fundamentally distinct from the triazolopyrimidine core of DSM265 and DSM421 [1]. The primary literature explicitly states that BRD9185 'represents a new structural class of DHODH inhibitors' [1]. The competitive binding site (decylubiquinone/CoQ site) is shared with DSM265 [1], but the distinct chemotype suggests different binding interactions, as evidenced by the differential activity on PbDHODH where triazolopyrimidines fail due to poor binding [1][2]. This scaffold divergence is non-trivial for two practical reasons: (1) resistance mechanisms selected by one chemotype may not confer cross-resistance to the other, and (2) the azetidine-2-carbonitrile series occupies distinct chemical IP space.

Chemical scaffold Azetidine-2-carbonitrile Triazolopyrimidine Intellectual property Resistance

Potency Against Multidrug-Resistant P. falciparum: BRD9185 EC50 = 16 nM vs. Dd2 Strain—Potency Benchmarked Against Clinically Relevant Comparators

BRD9185 exhibits an EC50 of 16 nM (0.016 μM) against the multidrug-resistant P. falciparum Dd2 strain in a phenotypic blood-stage growth inhibition assay (72 h, SYBR Green readout) [1][2]. The parent compound BRD7539 showed slightly higher potency against Dd2 (EC50 = 10 nM) but carried an acetylene moiety posing a potential toxicity concern that was eliminated in BRD9185 [1]. For broader context, atovaquone—a clinically used antimalarial targeting cytochrome bc1, not DHODH—has a reported EC50 of approximately 260 nM against P. falciparum , making BRD9185 approximately 16-fold more potent in vitro. The GENZ-669178 PfDHODH inhibitor has a reported IC50 range of 15–50 nM against Plasmodium spp. DHODH in biochemical assays , placing BRD9185 at the favorable end of the PfDHODH potency spectrum.

Antimalarial potency Multidrug resistance P. falciparum Dd2 EC50 Blood-stage

Mouse Clearance and Oral Bioavailability: BRD9185 Low Clearance (CL = 0.40 mL/min/kg) and High Bioavailability (F% = 94) vs. DSM265 Rodent PK Benchmark

BRD9185 demonstrates highly favorable mouse pharmacokinetic parameters: low plasma clearance of 0.40 mL/min/kg, high oral bioavailability of 94%, a volume of distribution at steady state (Vss) of 0.37 L/kg, and a dose-normalized AUC (DNAUC0-inf) of >54.3 μM·h [1]. Notably, the DNAUC0-inf exceeds the in vitro EC50 by over 3,000-fold, indicating substantial exposure margin [1]. The peak serum concentration (Cmax) reached 16.9 μM following a 5 mg/kg oral dose, which is approximately 1,000-fold above the in vitro EC50 [1]. DSM265, while possessing excellent human PK properties, exhibits a substantially shorter mouse half-life (2–4 h) [2], and its earlier triazolopyrimidine analogs (DSM1, DSM2) suffered from reduced plasma exposure upon repeated dosing in mice [3].

Clearance Oral bioavailability Mouse pharmacokinetics PfDHODH inhibitor Drug-like properties

Optimal Use Scenarios for BRD9185: Where the Evidence Supports Prioritized Procurement Over Alternative PfDHODH Inhibitors


In Vivo Proof-of-Concept Studies in the P. berghei Rodent Malaria Efficacy Model

BRD9185 is the PfDHODH inhibitor of choice for any research program that requires demonstrating in vivo antimalarial efficacy in the standard P. berghei mouse model. The evidence (Section 3, Evidence Item 1) establishes that DSM265 and the triazolopyrimidine class are not effective in this model due to poor binding to PbDHODH [1]. BRD9185 achieves sterile cure after only three oral doses, providing a validated positive-control tool compound for PfDHODH target validation studies in this widely accessible rodent model.

PfDHODH Chemical Series Diversification and Resistance Liability Assessment

For antimalarial drug discovery programs building a portfolio of PfDHODH inhibitor series, BRD9185 offers access to chemically distinct intellectual property space (azetidine-2-carbonitrile core) separate from the extensively patented triazolopyrimidine class (Section 3, Evidence Item 4). The differential PbDHODH binding profile between these scaffolds raises the possibility of non-overlapping resistance mechanisms [1][2], making BRD9185 a critical tool for cross-resistance profiling studies alongside triazolopyrimidine inhibitors.

Parasite-Selective DHODH Pathway Interrogation with Minimal Host Enzyme Interference

The >4,000-fold selectivity window of BRD9185 for PfDHODH over human DHODH (PfDHODH IC50 = 0.012 μM vs. HsDHODH IC50 > 50 μM; Section 3, Evidence Item 3) makes it an optimal chemical probe for studying parasite pyrimidine biosynthesis dependency without confounding host DHODH inhibition [1]. This is particularly valuable when compared with human-active DHODH inhibitors (e.g., brequinar, HsDHODH IC50 = 5.2 nM), which cannot disentangle parasite-specific from host-mediated effects.

Preclinical Rodent Pharmacokinetic/Pharmacodynamic Modeling Requiring Sustained Oral Exposure

With a 15 h mouse half-life, 94% oral bioavailability, and low clearance of 0.40 mL/min/kg (Section 3, Evidence Items 2 and 6), BRD9185 is well-suited for preclinical PK/PD studies where sustained supra-EC50 plasma concentrations are needed with once-daily oral dosing [1]. The >3,000-fold exposure margin (DNAUC0-inf > 54.3 μM·h vs. EC50 = 0.016 μM) provides a wide therapeutic window for dose-ranging efficacy studies, an advantage over earlier azetidine-2-carbonitrile analogs (e.g., BRD7539) that retained an acetylene liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD9185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.